molecular formula C29H24N2O2 B6318959 (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee) CAS No. 188780-28-1

(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)

Cat. No. B6318959
CAS RN: 188780-28-1
M. Wt: 432.5 g/mol
InChI Key: SOHREFRGDMMLGD-XPGKHFPBSA-N
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Description

(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee) is a useful research compound. Its molecular formula is C29H24N2O2 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee) is 432.183778013 g/mol and the complexity rating of the compound is 796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

The chiral bis(oxazoline) complexes, which include variants of the specified compound, have been synthesized and characterized for their structural properties. These complexes have been explored as catalyst precursors in phospho-transfer reactions, demonstrating their potential in facilitating competitive hydrolysis and nucleophilic addition processes. The exploration of these complexes in catalysis highlights their utility in enhancing reaction efficiencies and selectivities, making them valuable tools in synthetic chemistry (Jiang et al., 2001).

Synthesis and Structural Studies

Synthetic methodologies for creating chiral bisoxazoline ligands, including the compound , have been developed, illustrating their importance in organic synthesis. These methodologies facilitate the creation of complex molecules with high enantiomeric excess, which are crucial for further applications in medicinal chemistry and material science (Hofstra et al., 2020). Additionally, conformational analysis and density functional theory (DFT) studies on similar molecules provide insights into their structural dynamics and stability, offering a foundation for their application in various scientific domains (Aamouche & Stephens, 2011).

Material Science and Molecular Engineering

The synthesis of silver(I) and gold(I) complexes containing enantiopure pybox ligands, related to the compound in focus, underlines the importance of these molecules in the development of new materials with specific optical and electronic properties. These materials are potentially applicable in areas such as catalysis, optical devices, and as components in molecular electronics, reflecting the broad applicability of the compound (Borrajo-Calleja et al., 2016).

properties

IUPAC Name

(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O2/c1-2-10-20-16-29(15-19(20)9-1,27-30-25-21-11-5-3-7-17(21)13-23(25)32-27)28-31-26-22-12-6-4-8-18(22)14-24(26)33-28/h1-12,23-26H,13-16H2/t23-,24-,25+,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHREFRGDMMLGD-XPGKHFPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4(CC5=CC=CC=C5C4)C6=NC7C(O6)CC8=CC=CC=C78
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4(CC5=CC=CC=C5C4)C6=N[C@@H]7[C@H](O6)CC8=CC=CC=C78
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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